

A Spectroscopic Comparison of Methyl Phenyl Sulfone and Its Derivatives

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Compound of Interest

Compound Name: Methyl phenyl sulfone

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the spectroscopic properties of **methyl phenyl sulfone** and its derivatives. The inclusion of experimental data and detailed protocols supports the reproduction and extension of these findings.

This guide delves into the spectroscopic characteristics of **methyl phenyl sulfone** and its derivatives substituted at the para-position of the phenyl ring with a methyl group (an electron-donating group), a chloro group (an electron-withdrawing group), and a nitro group (a strong electron-withdrawing group). By examining their ^1H NMR, ^{13}C NMR, Infrared (IR), and Mass Spectrometry (MS) data, we can elucidate the electronic effects of these substituents on the sulfone core.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **methyl phenyl sulfone** and its para-substituted derivatives.

Table 1: ^1H NMR Spectroscopic Data (CDCl_3)

Compound	Ar-H (ortho to SO ₂ Me) (ppm)	Ar-H (meta to SO ₂ Me) (ppm)	-SO ₂ CH ₃ (ppm)	Other Protons (ppm)
Methyl Phenyl Sulfone	7.92 (d, J = 7.5 Hz, 2H)[1]	7.66-7.54 (m, 3H)[1]	3.04 (s, 3H)[1]	
4-Methylphenyl Methyl Sulfone	7.82 (d, J = 8.0 Hz, 2H)[1]	7.36 (d, J = 7.9 Hz, 2H)[1]	3.03 (s, 3H)[1]	2.45 (s, 3H, Ar-CH ₃)[1]
4-Chlorophenyl Methyl Sulfone	7.91-7.88 (m, 2H)[1]	7.58-7.54 (m, 2H)[1]	3.06 (s, 3H)[1]	
4-Nitrophenyl Methyl Sulfone	8.44 (d, J = 8.8 Hz, 2H)	8.17 (d, J = 8.8 Hz, 2H)	3.13 (s, 3H)	

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Compound	C-S (ppm)	C-ortho (ppm)	C-meta (ppm)	C-para (ppm)	-SO ₂ CH ₃ (ppm)	Other Carbons (ppm)
Methyl Phenyl Sulfone	140.40[1]	127.21[1]	129.27[1]	133.63[1]	44.37[1]	
4-Methylphenyl Methyl Sulfone	137.68[1]	127.35[1]	129.93[1]	144.65[1]	44.59[1]	21.59 (Ar-CH ₃)[1]
4-Chlorophenyl Methyl Sulfone	138.97[1]	128.89[1]	129.68[1]	140.44[1]	44.51[1]	
4-Nitrophenyl Methyl Sulfone	145.9	129.0	124.6	150.8	44.3	

Table 3: Key IR Absorption Bands (cm⁻¹)

Compound	$\nu(\text{S=O})$ asymmetric	$\nu(\text{S=O})$ symmetric	$\nu(\text{C-S})$	Aromatic $\nu(\text{C=C})$
Methyl Phenyl Sulfone	~1315-1284[2]	~1150	~1080-1090[3]	~1600-1450
4-Methylphenyl Methyl Sulfone	~1310	~1150	~1085	~1600-1450
4-Chlorophenyl Methyl Sulfone	~1320	~1155	~1088	~1600-1450
4-Nitrophenyl Methyl Sulfone	~1350 (overlaps with NO ₂)	~1160	~1090	~1600-1450

Note: Exact IR frequencies can vary based on the sampling method (e.g., KBr pellet, thin film).

Table 4: Mass Spectrometry Data (Electron Ionization)

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
Methyl Phenyl Sulfone	156[4][5]	94 (phenol radical cation), 77 (phenyl cation)[4]
4-Methylphenyl Methyl Sulfone	170[4]	107 (cresol radical cation), 91 (tropylium cation)[4]
4-Chlorophenyl Methyl Sulfone	190/192	128/130 (chlorophenol radical cation), 111/113 (chlorophenyl cation)
4-Nitrophenyl Methyl Sulfone	201[6]	122 (nitrophenoxy radical), 76 (benzyne radical cation)

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.^[7] Transfer the solution to a 5 mm NMR tube.
- ^1H NMR Spectroscopy:
 - Instrument: 400 MHz NMR Spectrometer.^[1]
 - Pulse Program: Standard single-pulse experiment (zg30).^[7]
 - Acquisition Parameters: Spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.^[7]
- ^{13}C NMR Spectroscopy:
 - Instrument: 100 MHz NMR Spectrometer.^[1]
 - Pulse Program: Proton-decoupled single-pulse experiment.
 - Acquisition Parameters: Spectral width of 220-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio (typically several hundred to thousands).

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of the solid sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.^[8]
 - Place the mixture in a pellet-pressing die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.^[8]
- Data Acquisition:

- Instrument: FTIR Spectrometer.
- Mode: Transmission.
- Acquisition Parameters: Scan range of 4000-400 cm^{-1} , resolution of 4 cm^{-1} , and an accumulation of 16-32 scans.[9] A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

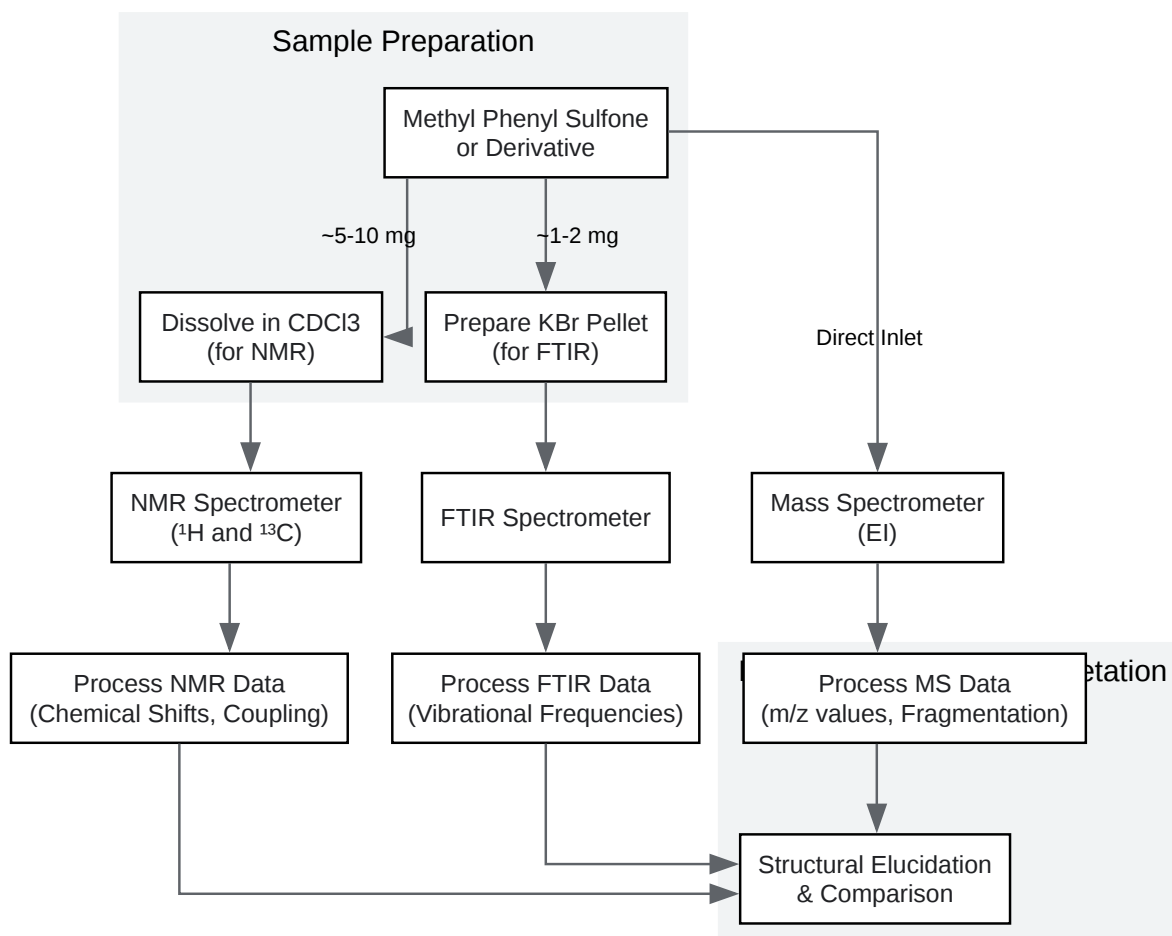
Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the solid sample via a direct insertion probe or a gas chromatograph inlet if the compound is sufficiently volatile and thermally stable.
- Ionization:
 - Technique: Electron Ionization (EI).[10]
 - Electron Energy: 70 eV.[11]
- Mass Analysis:
 - Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Acquisition Mode: Full scan mode over a mass-to-charge (m/z) range of approximately 40-400 amu.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **methyl phenyl sulfone** and its derivatives.

General Spectroscopic Analysis Workflow



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Caption: Workflow for Spectroscopic Analysis.

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